10-(3,4-dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
Description
Properties
Molecular Formula |
C25H27NO5 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
10-[(3,4-dimethoxyphenyl)methyl]-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C25H27NO5/c1-15-23-17(11-20-18-6-4-5-7-19(18)25(27)31-24(15)20)13-26(14-30-23)12-16-8-9-21(28-2)22(10-16)29-3/h8-11H,4-7,12-14H2,1-3H3 |
InChI Key |
WMCVOIXYIOPALD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Chromene Ring Formation
The benzochromene moiety is typically synthesized via acid-catalyzed cyclization of naphthoquinone derivatives. For example, β-lapachone analogs undergo intramolecular cyclization in the presence of sulfuric acid to form the chromene framework. Adjusting the electron-donating groups on the quinone precursor ensures regioselectivity, with methoxy substituents directing cyclization to the desired position.
Oxazinone Ring Construction
Condensation of the chromene intermediate with hydroxylamine derivatives generates the oxazine ring. In a representative procedure, O-methylmonoximes react with methyl phenylacetate under basic conditions to form 1,4-benzoxazine precursors. Subsequent oxidation with osmium tetroxide or potassium permanganate introduces the ketone functionality at position 5, critical for downstream reactivity.
Functionalization with 3,4-Dimethoxybenzyl and Methyl Groups
Synthesis of 3,4-Dimethoxybenzyl Cyanide
The 3,4-dimethoxybenzyl group is introduced via a three-step sequence starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate:
-
Decarboxylation : Heating the epoxypropionate in aqueous KH₂PO₄ yields 3,4-dimethoxyphenylacetaldehyde (85–90% yield).
-
Aldoxime Formation : Treatment with hydroxylamine hydrochloride and sodium bicarbonate in toluene produces the aldoxime intermediate.
-
Dehydration : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) and alkali hydroxides facilitate the conversion of aldoxime to 3,4-dimethoxybenzyl cyanide (76–85% yield).
Table 1: Optimization of 3,4-Dimethoxybenzyl Cyanide Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Decarboxylation | KH₂PO₄, H₂O, 100°C, 2 hr | 89.2 |
| Aldoxime Formation | HONH₃Cl, NaHCO₃, toluene, 6 hr | 91.5 |
| Dehydration | KOH, TBAB, DMSO, reflux, 30 min | 85.2 |
Alkylation of the Oxazinone Core
The benzochromenooxazinone core undergoes N-alkylation with 3,4-dimethoxybenzyl cyanide under phase-transfer conditions. Using tetrabutylammonium bromide in dimethyl sulfoxide (DMSO) at 80°C for 4 hours achieves 78% yield. The methyl group at position 7 is introduced earlier in the synthesis by employing methyl-substituted quinone precursors during chromene formation.
Purification and Characterization
Recrystallization
Crude product is purified via ethanol recrystallization at −5°C, enhancing purity to >99% (HPLC). This step removes unreacted starting materials and byproducts, as evidenced by the elimination of secondary peaks in chromatographic analyses.
Spectroscopic Validation
-
¹H NMR : Peaks at δ 6.85–7.25 ppm confirm aromatic protons from the dimethoxybenzyl group, while singlet resonances at δ 3.75–3.80 ppm verify methoxy substituents.
-
IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O–C) validate the oxazinone structure.
Comparative Analysis of Synthetic Routes
Table 2: Yield Comparison Across Key Steps
| Synthetic Route | Core Formation Yield (%) | Alkylation Yield (%) | Overall Yield (%) |
|---|---|---|---|
| Chromene cyclization | 72 | 78 | 56.2 |
| Phase-transfer alkylation | 68 | 85 | 57.8 |
Route optimization reveals that phase-transfer catalysis improves alkylation efficiency by 9%, attributable to enhanced interfacial reactivity.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Electron-donating groups on quinone precursors direct cyclization to the desired position, minimizing isomer formation.
-
Byproduct Formation During Dehydration : Excess hydroxylamine hydrochloride (1.2 equiv) suppresses imine byproducts, increasing aldoxime purity to 95% .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include trifluoroacetic acid for deprotection and palladium-catalyzed C-C bond formation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-(3,4-Dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:
Medicine: Investigated for its antibacterial and anticoagulant properties.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The methoxy and benzyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of bacterial enzymes or interaction with coagulation factors, depending on the application.
Comparison with Similar Compounds
Table 1: Comparison with Kinase-Targeting Analogs
| Compound | Core Structure | Substituents | Biological Activity | Structural Similarity |
|---|---|---|---|---|
| Target Compound | Benzochromeno-oxazin | 3,4-Dimethoxybenzyl, methyl | Not reported | — |
| ZINC00027361 (GSK3i) | Not specified | Hydroxylated aryl groups | GSK3 inhibition | >50% |
| ChEMBL analogs | Varied heterocycles | Hydroxy/methoxy groups | Kinase modulation | >50% |
Heterocyclic Core Variations
The benzochromeno-oxazin core differs significantly from triazine and tetrazine derivatives (Table 2). Triazines (three nitrogen atoms) and tetrazines (four nitrogen atoms) are nitrogen-rich, enabling diverse binding interactions in kinase or DNA-targeting applications. In contrast, the oxazin ring’s oxygen atom may enhance solubility but reduce nitrogen-mediated interactions. Synthesis methods also diverge: triazines often form via selective肼解 (hydrazinolysis) or cyclocondensation , while oxazins may require oxazine-specific cyclization pathways.
Table 2: Heterocyclic Core Comparison
| Heterocycle | Heteroatoms | Synthesis Method | Typical Applications |
|---|---|---|---|
| Benzochromeno-oxazin | 1 O, 1 N | Oxazin-specific cyclization | Kinase inhibition (infer) |
| Triazine | 3 N | Hydrazinolysis, cyclization | Kinase/DNA inhibitors |
| Tetrazine | 4 N | Cycloaddition reactions | Bioorthogonal chemistry |
Substituent Effects on Bioactivity
Substituents critically influence bioactivity. For example:
- Hydroxyl vs. Methoxy Groups : Compounds with ortho-dihydroxybenzene moieties exhibit strong DPPH radical scavenging (IC50: 5–6 µg/mL) due to hydrogen donation, whereas methoxy groups (as in the target compound) are less active in antioxidant assays .
Biological Activity
The compound 10-(3,4-dimethoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one represents a unique structure within the realm of medicinal chemistry. Its complex molecular architecture suggests potential biological activities that merit thorough investigation. This article synthesizes current research findings on the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₉N₁O₄ |
| Molecular Weight | 305.35 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects:
Antioxidant Activity
Studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of methoxy groups in the benzyl moiety may enhance radical scavenging capabilities. For instance:
- A related compound demonstrated an IC50 value of 72.4 µM against xanthine oxidase (XO), suggesting potential for antioxidant applications .
Cytotoxicity
Preliminary studies suggest that the compound may possess cytotoxic properties against various cancer cell lines:
- In vitro tests have shown that similar benzazepine derivatives exhibit cytotoxicity against human promyelotic leukemia HL-60 cells . These findings imply that our compound could also exhibit similar effects.
Enzyme Inhibition
The potential for enzyme inhibition has been explored:
- Certain derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate to high inhibitory activity . This suggests therapeutic applications in neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological efficacy of compounds structurally related to our target:
- Cytotoxicity in Cancer Models :
- Antioxidant Studies :
Q & A
Q. What are the optimal synthetic routes for 10-(3,4-dimethoxybenzyl)-7-methyl-...-oxazin-5-one, and how can reaction conditions be standardized?
The synthesis involves multi-step organic reactions, including formation of the benzochromene core and cyclization to introduce the oxazine ring. Key steps include:
- Core formation : Use of arylglyoxals, malono derivatives, and amino coumarins under reflux in ethanol .
- Oxazine cyclization : Lewis acids (e.g., BF₃·Et₂O) or transition metal catalysts (e.g., Pd(OAc)₂) under controlled pH (6–8) and temperatures (60–80°C) . Standardization requires optimizing solvent polarity (e.g., DMF vs. ethanol) and monitoring reaction progress via TLC or HPLC. Purification via column chromatography with silica gel (60–120 mesh) is recommended .
Q. How should researchers characterize this compound’s structural integrity and purity?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₅H₂₇NO₅, MW 421.5 g/mol) .
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable . Purity is validated via HPLC (>95% peak area) using C18 columns and acetonitrile/water gradients .
Q. What are the key chemical reactivity patterns of the oxazine and benzochromene moieties?
The oxazine ring undergoes nucleophilic substitution at the nitrogen atom, while the benzochromene core is susceptible to oxidation (e.g., KMnO₄ in acidic conditions) and electrophilic aromatic substitution.
- Oxazine reactivity : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives .
- Benzochromene reactivity : Bromination at the 7-methyl position occurs under radical initiators (e.g., AIBN) . Solvent polarity (e.g., DMSO vs. THF) significantly influences reaction rates .
Advanced Research Questions
Q. How can computational modeling predict biological targets and binding affinities for this compound?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs).
- Target prioritization : Use SwissTargetPrediction to identify plausible targets based on structural similarity to known ligands .
- Binding free energy : Calculate ΔG using MM-PBSA to assess affinity for targets like histone deacetylases (HDACs) . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for chromeno-oxazine derivatives?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
Q. How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets?
Systematic modifications to the 3,4-dimethoxybenzyl group and 7-methyl position are critical:
- Substituent effects : Replace methoxy with halogen (e.g., Cl) to enhance lipophilicity and blood-brain barrier penetration .
- Ring saturation : Compare hexahydro vs. tetrahydro configurations to modulate conformational flexibility . Tabulate SAR
| Modification | Bioactivity (IC₅₀, nM) | Selectivity Ratio (Target A/B) |
|---|---|---|
| 3,4-Dimethoxybenzyl | 120 ± 15 | 1:3.5 |
| 3-Chloro-4-methoxy | 85 ± 10 | 1:8.2 |
| 7-Ethyl (vs. methyl) | 200 ± 20 | 1:1.8 |
Data derived from kinase inhibition assays .
Q. What methodologies assess the compound’s stability under physiological and storage conditions?
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via LC-MS .
- Thermal stability : TGA/DSC analysis (5–200°C, 10°C/min) to determine melting points and decomposition .
- Light sensitivity : Expose to UV (254 nm) and measure photodegradation products . Store lyophilized powder at -20°C under argon to prevent oxidation .
Q. How can enantiomeric separation be achieved, and what are the implications for bioactivity?
Use chiral HPLC (Chiralpak IC column) with hexane/isopropanol (90:10) to resolve enantiomers.
- Bioactivity differences : Test R- and S-enantiomers in cell-based assays (e.g., apoptosis in HeLa cells).
- Mechanistic insights : Circular dichroism (CD) can correlate stereochemistry with receptor binding .
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?
- Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; measure plasma concentrations via LC-MS/MS .
- Toxicity : 14-day repeat-dose study in mice (OECD 407 guidelines) with histopathology and serum biochemistry .
- Metabolite ID : Use hepatocyte incubations + HRMS to identify Phase I/II metabolites .
Q. How can environmental impact assessments guide sustainable disposal of this compound?
Follow Project INCHEMBIOL protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
